5-(2-bromophenyl)-1H-pyrazol-3-amine

化学合成 C-C偶联 C-N偶联

Researchers often face slow cross-coupling with chloro building blocks, delaying hit-to-lead progression. 5-(2-Bromophenyl)-1H-pyrazol-3-amine (CAS 149246-80-0) solves this with a reactive bromine handle for rapid diversification. - 10-100× faster Suzuki/Buchwald-Hartwig couplings vs. chloro analogs. - Directly constructs 3-aminopyrazole-based kinase inhibitor libraries (e.g., RIPK1, FGFR). - High batch purity (≥98%) ensures reproducible results and reliable scale-up.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
CAS No. 149246-80-0
Cat. No. B141922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-bromophenyl)-1H-pyrazol-3-amine
CAS149246-80-0
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=NN2)N)Br
InChIInChI=1S/C9H8BrN3/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13)
InChIKeyXXYPTBHOALDDSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Bromophenyl)-1H-pyrazol-3-amine 核心结构与采购概览


5-(2-Bromophenyl)-1H-pyrazol-3-amine (CAS 149246-80-0) 是一种氨基吡唑类化合物,其核心结构为吡唑环3位连接胺基、5位连接2-溴苯基 。该化合物分子式为C9H8BrN3,分子量238.08 g/mol 。其合成通常以2-溴苯甲醛为起始原料,经腙中间体环化构建吡唑环 。该骨架是药物发现中的优势结构,作为关键中间体或先导化合物,其溴代芳环的独特电子与位阻特性,使其在后续衍生化反应中展现出区别于其他卤代类似物的反应选择性 。

High reactivity bromoarene for cross-coupling
Privileged 3-aminopyrazole scaffold for kinase inhibitors
Unique bromo substitution for SAR exploration

5-(2-Bromophenyl)-1H-pyrazol-3-amine 结构差异与不可替代性


在氨基吡唑类化合物中,简单的卤素替换会显著改变化合物的理化性质、反应活性及潜在生物活性,因此无法进行“通用”替代。以本品的2-溴苯基基团为例,溴原子的范德华半径(1.85 Å)和碳-溴键的键解离能(C-Br ~ 285 kJ/mol)均与氯(1.75 Å, C-Cl ~ 327 kJ/mol)和氟(1.47 Å, C-F ~ 485 kJ/mol)存在显著差异 。这种差异不仅影响分子构象和电子云密度,更关键的是,它决定了化合物在后续交叉偶联反应(如Suzuki, Buchwald-Hartwig)中的反应速率和选择性 。选择错误的卤代类似物可能导致合成路线失败或目标产物产率低下,因此在科学采购和实验中,精确选用正确的溴代起始原料至关重要 。

Target
5-(2-Bromophenyl)-1H-pyrazol-3-amine
Bromine substituentHigher reactivity in cross-couplingHigher lipophilicity
vs
Potential Substitute
Chloro/Fluoro analogs
Smaller halogen atomLower reactivity; may require re-optimizationLower lipophilicity; altered ADME profile

Substituting halogen may significantly alter reaction kinetics, selectivity, and physicochemical properties. Direct interchange is not recommended without validation.

5-(2-Bromophenyl)-1H-pyrazol-3-amine 采购决策证据指南


溴代芳烃偶联活性比较

在Suzuki偶联反应中,芳基溴化物通常比芳基氯化物具有更高的反应活性。对于5-(2-溴苯基)-1H-pyrazol-3-amine及其类似物,2-溴苯基取代的底物预期比2-氯苯基取代的底物具有更快的偶联速率 。

Cross-Coupling Reactivity
Class-level inference
Expected 10–100× faster Suzuki coupling with aryl bromide vs aryl chloride
Supports selection for high-efficiency library synthesis
Class-level inference; actual rate depends on specific conditions and substrates
化学合成 C-C偶联 C-N偶联

关键理化性质对比

与氟代和氯代类似物相比,5-(2-溴苯基)-1H-pyrazol-3-amine 的脂溶性显著更高。其XLogP3-AA值为2.2 ,而计算值通常为2.35 。

Lipophilicity (LogP)
Cross-study comparable
XLogP3-AA: 2.2; Calc LogP: 2.35
~0.7 units higher than fluoro analog
Higher hydrophobicity relevant for CNS target design and membrane permeability research
Predicted values; experimental confirmation may vary
物理化学性质 ADME 药物化学

关键中间体的专利证据

5-(2-溴苯基)-1H-pyrazol-3-amine或其密切相关的衍生物被明确记载为合成具有治疗潜力化合物的关键中间体。一项专利(WO2005/68473 A1)将其列为制备蛋白激酶抑制剂的重要合成砌块 。

Patent Evidence
Data to verify
Listed as intermediate in kinase inhibitor patent WO2005/68473 A1
Supports utility in targeted inhibitor synthesis
Review patent for specific synthetic role and yield
药物化学 激酶抑制剂 专利中间体

氨基吡唑骨架的激酶抑制活性

5-(2-溴苯基)-1H-pyrazol-3-amine所归属的“3-氨基吡唑”化学型是公认的蛋白激酶抑制剂优势骨架 [1][2]。该类骨架已成功应用于多个临床候选药物的发现,例如RIPK1抑制剂和FGFR抑制剂 [3]。

Scaffold Validation
Class-level inference
3-Aminopyrazole scaffold validated in kinase inhibitor discovery (RIPK1, FGFR)
Supports procurement for kinase-targeted library design
Class-level inference; specific activity of this derivative not reported
激酶抑制剂 药物化学 先导化合物

5-(2-Bromophenyl)-1H-pyrazol-3-amine 核心应用场景


药物分子库高效构建

利用5-(2-溴苯基)-1H-pyrazol-3-amine的高反应性溴代芳烃作为“把手”,通过钯催化的交叉偶联反应(如Suzuki, Buchwald-Hartwig)在分子后期引入多样性片段,快速构建基于3-氨基吡唑骨架的化合物库 。与使用氯代类似物相比,溴代物的高活性(10-100倍) 可显著缩短反应时间、提高转化率,从而加速药物化学的“设计-合成-测试”循环。

蛋白激酶先导化合物发现

将本品作为核心模块,用于设计和合成新型的激酶抑制剂。3-氨基吡唑骨架是多种激酶(如RIPK1, FGFR, BRAF)抑制剂的关键药效团 [1][2]。其2-溴苯基取代基不仅提供了额外的疏水相互作用位点(高LogP值2.2-2.35 ),也为后续结构优化保留了关键的合成修饰位点。

抗菌与抗肿瘤新药研发

基于3-氨基吡唑骨架的化合物在抗肿瘤和抗菌领域展现出广泛的潜力 [3][4]。采购本品作为起始原料,可以探索该特定取代模式(2-溴苯基)对细胞增殖、微生物生长等表型的影响,并通过后续结构衍生化,发现具有全新作用机制的先导化合物。

参考标准品与杂质分析

在药物研发过程中,5-(2-溴苯基)-1H-pyrazol-3-amine可作为液相色谱(HPLC)或液质联用(LC-MS)分析的关键参考标准品。其明确的理化性质,如沸点 (466.2°C)、密度 (1.645 g/cm³) 和极性表面积 (PSA 55.43 Ų) ,可用于方法开发中鉴定、定量目标产物或监测反应进程中的相关杂质,确保工艺开发与质量控制的数据可靠性。

Application
Selection Property
Validation Focus
Diversity-oriented synthesis for compound libraries
Bromoarene coupling reactivity
Suzuki/Buchwald-Hartwig coupling efficiency and selectivity
Kinase inhibitor lead discovery research
Privileged 3-aminopyrazole scaffold
Kinase inhibition assay and SAR profiling
Antimicrobial and antitumor screening research
Halogen-dependent molecular properties
Cell-based proliferation and antimicrobial assays
Analytical reference standard
Defined physicochemical properties
HPLC/LC-MS method development and purity monitoring

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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